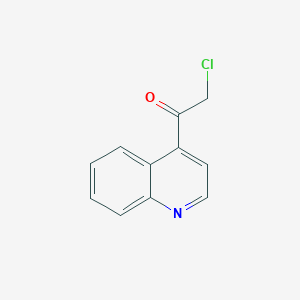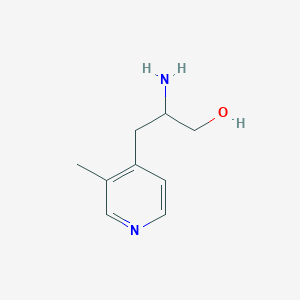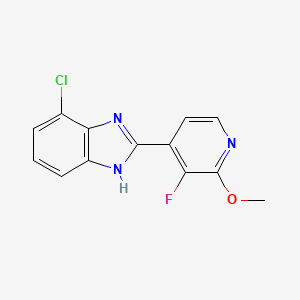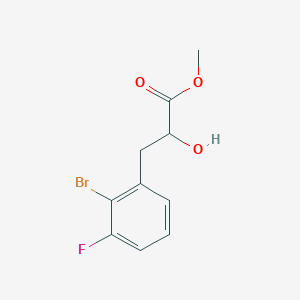
Methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate is an organic compound with the molecular formula C10H10BrFO3 This compound is of interest due to its unique structural features, which include a bromine and fluorine atom attached to a phenyl ring, and a hydroxypropanoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: PCC in dichloromethane (DCM) or Jones reagent in acetone.
Reduction: LiAlH4 in dry ether or THF (tetrahydrofuran).
Major Products Formed
Substitution: Formation of 3-(2-azido-3-fluorophenyl)-2-hydroxypropanoate or 3-(2-thiocyanato-3-fluorophenyl)-2-hydroxypropanoate.
Oxidation: Formation of Methyl 3-(2-bromo-3-fluorophenyl)-2-oxopropanoate.
Reduction: Formation of 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanol.
Aplicaciones Científicas De Investigación
Methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for studying biological pathways.
Medicine: Investigated for its potential in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate exerts its effects depends on its specific application. In chemical reactions, the presence of the bromine and fluorine atoms can influence the reactivity and selectivity of the compound. The hydroxypropanoate ester group can participate in various transformations, making it a versatile intermediate.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(3-bromo-2-fluorophenyl)acetate: Similar structure but with an acetate group instead of a hydroxypropanoate group.
2-(2-Bromo-3-fluorophenyl)acetic acid: Contains an acetic acid group instead of an ester group.
(2-Bromo-3-fluorophenyl)methylamine: Contains an amine group instead of a hydroxypropanoate group.
Uniqueness
Methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate is unique due to the combination of its bromine and fluorine substituents on the phenyl ring and the hydroxypropanoate ester group
Propiedades
Fórmula molecular |
C10H10BrFO3 |
|---|---|
Peso molecular |
277.09 g/mol |
Nombre IUPAC |
methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10BrFO3/c1-15-10(14)8(13)5-6-3-2-4-7(12)9(6)11/h2-4,8,13H,5H2,1H3 |
Clave InChI |
KSFPVLLGHXEHBO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=C(C(=CC=C1)F)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


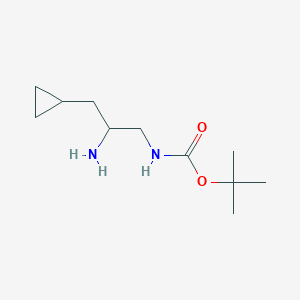
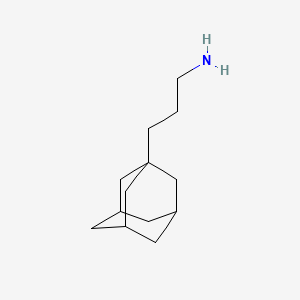

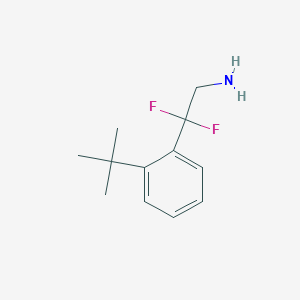
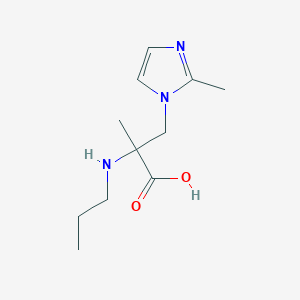
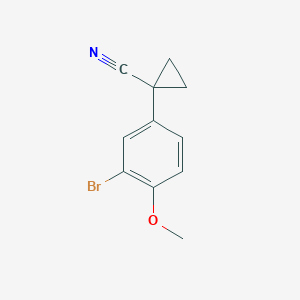

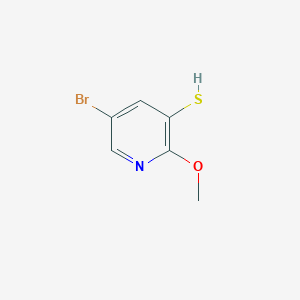
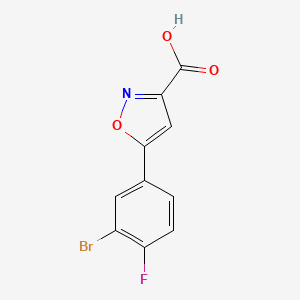
amine](/img/structure/B13585558.png)

